![molecular formula C17H17IN6OS B1326658 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071351-15-9](/img/structure/B1326658.png)
2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C17H17IN6OS and its molecular weight is 480.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
- Synthesis of New 1,2,4-Triazoles and Their Antimicrobial Effectiveness : Derivatives of 1,2,4-triazoles, including compounds structurally similar to the specified compound, were synthesized and showed significant antimicrobial activities against various microorganisms (Bayrak et al., 2009).
- Novel Syntheses of 1,2,4-Triazoles and [1,2,4]triazolo[3,4-b][1,3,4] Thiadiazoles : Similar compounds were created and tested for antibacterial and antifungal properties, with some showing significant activity (Abbady, 2014).
Anticancer Potential
- Inhibition of Cancer Cell Migration : Certain derivatives of 1,2,4-triazole-3-thiol showed cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines. These compounds were more effective against melanoma cells (Šermukšnytė et al., 2022).
Enzyme Inhibition Studies
- Lipase and α-Glucosidase Inhibition : A study on the inhibition of lipase and α-glucosidase enzymes by derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide revealed substantial inhibitory effects, suggesting potential therapeutic applications (Bekircan et al., 2015).
Safety and Hazards
作用機序
Target of Action
The primary target of this compound is human aromatase . Aromatase is a critical enzyme involved in the biosynthesis of estrogens, which play a significant role in various physiological and pathological processes.
Mode of Action
The compound interacts with its target, human aromatase, by binding to it . This interaction can inhibit the activity of the enzyme, thereby affecting the biosynthesis of estrogens.
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the activity of aromatase . This inhibition can lead to a decrease in the levels of estrogens, which can have downstream effects on various physiological processes, including reproductive function, bone health, and cardiovascular health.
Result of Action
The primary result of the compound’s action is the inhibition of aromatase activity , leading to a decrease in estrogen biosynthesis . This can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of estrogen-dependent cancers, this could potentially slow down the growth of cancer cells.
生化学分析
Biochemical Properties
2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in the compound is known for its strong dipole moment and hydrogen bonding ability, which allows it to form stable complexes with enzymes and proteins . This compound has been shown to interact with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . Additionally, the phenyl and iodophenyl groups contribute to hydrophobic interactions with protein active sites, enhancing the binding affinity and specificity of the compound.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins and enzymes. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling molecules . This compound also impacts gene expression by interacting with transcription factors and influencing their binding to DNA . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and coordination with metal ions . For example, the triazole ring binds to the iron in the heme moiety of cytochrome P450, inhibiting its enzymatic activity . Additionally, the compound can form covalent bonds with certain biomolecules, leading to irreversible inhibition of enzyme activity . These interactions result in changes in gene expression, enzyme activity, and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential long-term applications and implications of the compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular signaling pathways . At higher doses, the compound can exhibit toxic effects, including cellular apoptosis and tissue damage
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and reduction reactions . The metabolic products of the compound can further interact with other enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential interactions with other drugs and biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of the compound within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, the presence of a hydrazide moiety can facilitate the compound’s localization to the mitochondria, where it can interact with mitochondrial enzymes and proteins
特性
IUPAC Name |
2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN6OS/c18-12-6-8-13(9-7-12)20-10-15-22-23-17(26-11-16(25)21-19)24(15)14-4-2-1-3-5-14/h1-9,20H,10-11,19H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEDRWLZFRISSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CNC3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

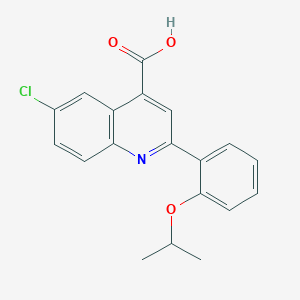
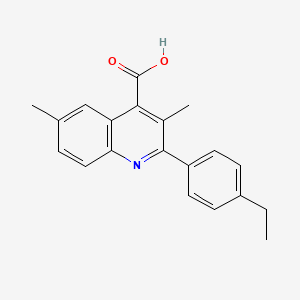

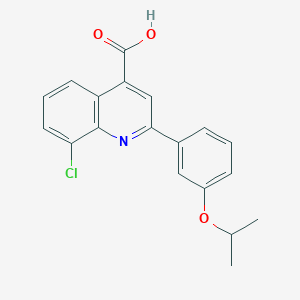
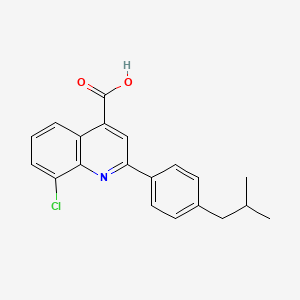

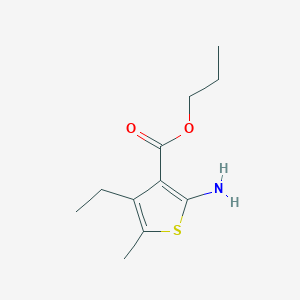
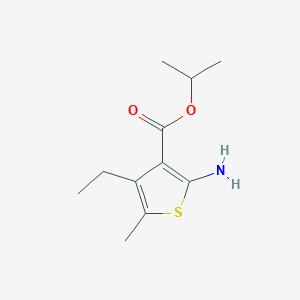
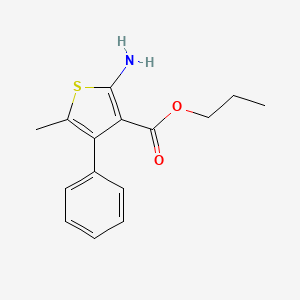
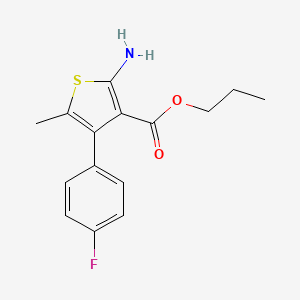

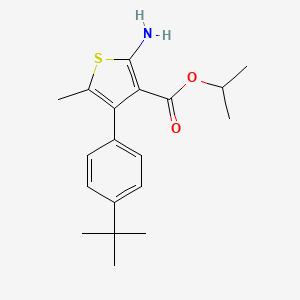
![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)
